molecular formula C17H24O B15171731 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one CAS No. 917569-02-9

1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one

Cat. No.: B15171731
CAS No.: 917569-02-9
M. Wt: 244.37 g/mol
InChI Key: LAXUBCNXTREOME-UHFFFAOYSA-N
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Description

1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one is a substituted acetophenone derivative featuring a phenyl group substituted with a non-5-en-4-yl chain (a nine-carbon alkenyl group with a double bond at position 5) at the para position. Its molecular formula is C₁₇H₂₂O, with a molecular weight of 242.35 g/mol.

The nonenyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions. Similar acetophenone derivatives are often synthesized via Friedel-Crafts acylation, Suzuki coupling, or condensation reactions, depending on substituent complexity .

Properties

CAS No.

917569-02-9

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

1-(4-non-5-en-4-ylphenyl)ethanone

InChI

InChI=1S/C17H24O/c1-4-6-7-9-16(8-5-2)17-12-10-15(11-13-17)14(3)18/h7,9-13,16H,4-6,8H2,1-3H3

InChI Key

LAXUBCNXTREOME-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CCC)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation of 4-(Non-5-en-4-yl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Structural Analysis

The compound’s structure includes:

  • Ketone group : A reactive carbonyl (C=O) at the ethan-1-one position.

  • Non-5-en-4-yl substituent : A nine-carbon chain with a double bond between carbons 5 and 6, attached at the para position of the phenyl ring.

This dual functionality enables diverse reactivity, including nucleophilic additions, hydrogenation, and oxidation of the alkene.

2.1. Reactions Involving the Ketone Group

a. Nucleophilic Addition

  • Mechanism : The ketone undergoes nucleophilic attack by reagents like Grignard reagents (RMgX) or hydride donors (e.g., NaBH₄), forming alcohols or alkanes.

  • Example : Reduction of the ketone to a secondary alcohol using NaBH₄ in ethanol .

b. Aldol Condensation

  • Mechanism : In the presence of a base (e.g., NaOH), the ketone may participate in aldol condensation with other carbonyl compounds, forming α,β-unsaturated ketones (enones).

  • Conditions : Ethanol/water, heat .

c. Alkylation/Arylation

  • Mechanism : The phenyl ring’s para position may undergo alkylation or arylation via electrophilic substitution, though this requires activating groups (e.g., hydroxyl).

2.2. Reactions Involving the Non-5-en-4-yl Alkene

a. Hydrogenation

  • Mechanism : The double bond is saturated via catalytic hydrogenation (e.g., H₂ with Pd/C).

  • Conditions : H₂ gas, Pd/C catalyst, ethyl acetate, room temperature .

  • Outcome : Conversion of the non-5-en-4-yl group to a saturated non-4-yl chain.

b. Epoxidation

  • Mechanism : Oxidation of the double bond using mCPBA (meta-chloroperbenzoic acid) forms an epoxide.

  • Conditions : mCPBA, dichloromethane, 0°C .

c. Dihydroxylation

  • Mechanism : OsO₄ adds dihydroxyl groups across the double bond.

  • Conditions : OsO₄, H₂O₂, THF/H₂O mixture .

2.3. Cross-Coupling Reactions

While not directly applicable to this compound, similar palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could be relevant if the alkyl chain contains halide substituents .

Reaction Trends and Mechanistic Insights

  • Ketone Reactivity : The carbonyl group’s electrophilic nature drives nucleophilic additions and condensations.

  • Alkene Reactivity : The non-5-en-4-yl group’s double bond enables hydrogenation, epoxidation, and dihydroxylation, which are common for alkenes .

  • Solvent Effects : Solvent choice (e.g., ethanol vs. THF) can influence reaction pathways, as seen in cycloaddition studies .

Table 1: Key Reactions of 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one

Reaction TypeReagents/ConditionsOutcomeReference/Source
HydrogenationH₂, Pd/C, EtOAc, rtSaturated alkyl chain
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide formation
Ketone ReductionNaBH₄, EtOH, rtSecondary alcohol
Aldol CondensationNaOH, H₂O, heatα,β-Unsaturated ketone

Scientific Research Applications

1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one with structurally related acetophenone derivatives, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Physical State Synthesis Yield (%) Key Applications/Activities Reference ID
1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one Linear C9 alkenyl (non-5-en-4-yl) 242.35 Not reported Not reported Hypothesized: Antimicrobial, SAR studies
1-(4-(2-Cyclohexylvinyl)phenyl)ethan-1-one Cyclohexylvinyl 294.41 Yellow oil 86 Antimicrobial activity
1-(4-(3-Cyclopentylpropenyl)phenyl)ethan-1-one Cyclopentylpropenyl 280.38 Brown oil 93 Antimicrobial activity
1-(4-Piperidinylpropoxyphenyl)ethan-1-one Piperidinylpropoxy 289.39 Crystalline solid 59 Histamine H3 receptor ligand
1-(4-Benzoylphenoxyphenyl)ethan-1-one (QD10) Benzoylphenoxy-piperazinylpropyl 483.58 Yellow solid 62 Dual H3R antagonist/antioxidant
1-(4-Fluorophenyl)-5-methylpyrazol-4-yl)ethan-1-one Fluorophenyl-methylpyrazole 232.25 Crystalline solid Not reported Intermediate in drug synthesis

Key Observations

Melting Points: Cyclic substituents (e.g., cyclohexylvinyl) often result in oils, while aromatic heterocycles (e.g., piperazinyl or benzoyl groups in ) yield solids with higher melting points due to intermolecular interactions.

Synthesis Efficiency: Cyclic alkenyl derivatives (e.g., cyclopentylpropenyl) achieve higher yields (93%) via condensation reactions , whereas piperazinyl derivatives require multi-step nucleophilic substitutions with moderate yields (59%) . The target compound’s synthesis may face challenges in controlling regioselectivity for the nonenyl chain.

The nonenyl group’s extended alkyl chain may modulate antimicrobial efficacy or enzyme inhibition.

Structural Complexity and Applications: Compounds like QD10 () incorporate dual functional groups (benzoylphenoxy and piperazinyl), enabling multitarget interactions. In contrast, simpler analogs (e.g., fluorophenyl derivatives in ) serve as intermediates rather than end-use bioactive molecules.

Biological Activity

1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one, also known as a phenyl ketone derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a non-conjugated alkene linked to a phenyl group, which is characteristic of many biologically active compounds. Its structure can be represented as follows:

C16H18O\text{C}_{16}\text{H}_{18}\text{O}

Antimicrobial Properties

Research indicates that 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one exhibits notable antimicrobial activity. In a study assessing various compounds for their antibacterial properties, this compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

Microorganism MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Bacillus subtilis0.025

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one has been evaluated in various cancer cell lines. In vitro studies have shown that the compound inhibits cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values observed were:

Cell Line IC50 (µM)
MCF-718.5
HCT-11622.3

These findings indicate that the compound has a moderate cytotoxic effect on these cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .

The biological activity of 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one is thought to arise from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways. For instance, it may affect the activity of cyclin-dependent kinases, leading to cell cycle arrest in cancer cells .

Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized several derivatives of phenyl ketones, including 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one. These derivatives were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that the compound increased the expression of pro-apoptotic markers while decreasing anti-apoptotic signals, suggesting a mechanism for its anticancer effects .

Study 2: Antimicrobial Screening

Another significant study focused on the antimicrobial properties of various phenyl ketones, including our compound of interest. The study utilized both agar diffusion methods and broth microdilution techniques to assess antibacterial activity against clinical isolates. The findings reinforced the compound's potential as an effective antibacterial agent, particularly against resistant strains .

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